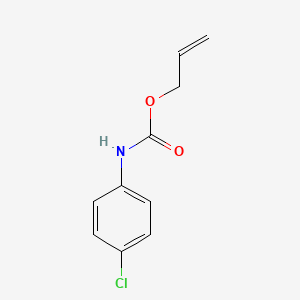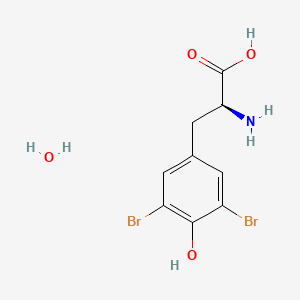
(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate is a chemical compound that belongs to the class of amino acids It is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate typically involves the bromination of a precursor compound followed by amino acid coupling. One common method involves the bromination of 4-hydroxyphenylalanine using bromine in an aqueous medium, followed by purification and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and drying to obtain the final product in its hydrated form.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form dehalogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated phenylalanine derivatives.
Substitution: Formation of substituted phenylalanine derivatives with various functional groups.
科学的研究の応用
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal polymers.
2-(3,5-Dibromo-4-hydroxyphenyl)imidazo[4,5-f][1,10]phenanthrolinoruthenium(II) complexes: Studied for their DNA-binding and cytotoxic properties.
Uniqueness
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrate is unique due to its specific amino acid backbone combined with brominated phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H11Br2NO4 |
|---|---|
分子量 |
357.00 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H9Br2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m0./s1 |
InChIキー |
AHVWYAAFMAVNCY-FJXQXJEOSA-N |
異性体SMILES |
C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N.O |
正規SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)
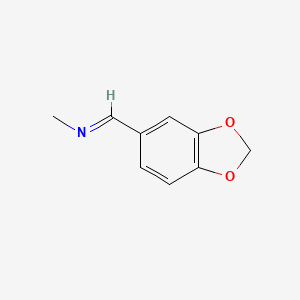

![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)
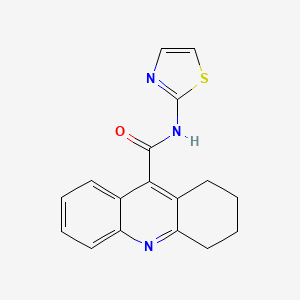



![(7B-phenyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-2-yl)methanol](/img/structure/B11961675.png)
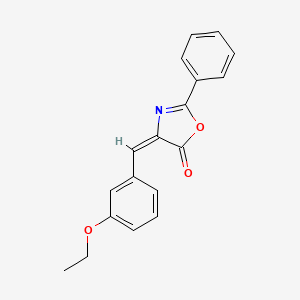

![4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11961688.png)
